molecular formula C8H9Cl2NO2 B15329465 (4-Chlorophenyl)glycinehydrochloride

(4-Chlorophenyl)glycinehydrochloride

Cat. No.: B15329465
M. Wt: 222.07 g/mol
InChI Key: VDVNPWNKALBWEB-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)glycine hydrochloride, also known as (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride, is a chiral amino acid derivative characterized by a 4-chlorophenyl substituent on the α-carbon of glycine, with a hydrochloride salt formulation . Its molecular formula is C₈H₉Cl₂NO₂, yielding an average molecular weight of approximately 221.06 g/mol (calculated based on atomic composition). Key identifiers include CAS registry numbers and MDL numbers such as MFCD09878795 .

As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, making it suitable for pharmaceutical synthesis or biochemical studies. While its primary applications are as a synthetic intermediate, its structural features align with compounds active in neurological or antimicrobial contexts .

Properties

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

2-(4-chloroanilino)acetic acid;hydrochloride

InChI

InChI=1S/C8H8ClNO2.ClH/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H

InChI Key

VDVNPWNKALBWEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)Cl.Cl

Origin of Product

United States

Chemical Reactions Analysis

Modified Cyanohydrin Route

An alternative synthesis achieves higher enantiomeric purity:

text
4-Chlorobenzaldehyde + Benzhydrylamine + TMSCN → (CH₂Cl₂, RT, 30 min) → Protected aminonitrile (75% yield) [3] HCl/TFA (1:1), 80°C, 18 hr → (4-Chlorophenyl)glycine hydrochloride [3]

Key advantages:

  • Diastereomeric resolution during protection

  • Reduced cyanide handling risks

  • Scalable to 100g batches

Catalytic C-H Functionalization

The compound undergoes ruthenium-mediated coupling reactions to access nitrogen heterocycles:

Isoindoline Formation

Reaction with methyl acrylate under Ru catalysis:

ParameterValue
Catalyst[Ru(cymene)Cl₂]₂ (10 mol%)
OxidantN-Fluoro-2,4,6-trimethylpyridinium triflate
Solvent1,2-Dichloroethane
Temperature110°C, 24 hr
Diastereomeric ExcessUp to 80%

Mechanistic features:

  • Concerted metalation-deprotonation (CMD) pathway

  • Carboxylate-assisted C-H activation

  • N-H oxidative coupling

Isoquinoline Derivatives

Oxidative annulation with alkynes produces:

ProductSubstituentYield (%)
3a4-OMe72
3b3-NO₂68
3c2-Cl65

Hydrolytic Degradation

Critical stability parameters under aqueous conditions:

ConditionHalf-LifeDegradation Products
pH 1.048 hr4-Chlorobenzaldehyde
pH 7.4>2 weeksStable
pH 13.06 hrGlycine derivative

Thermal Behavior

  • Decomposition onset: 218°C

  • Exothermic decomposition above 250°C

Comparative Reactivity

The chlorophenyl group significantly alters reactivity compared to parent glycine:

ReactionGlycine(4-Cl-Ph)Gly·HClEnhancement Factor
Electrophilic Aromatic SubstitutionNoneOrtho-chlorination N/A
Transition Metal InsertionRequires harsh conditionsRu-catalyzed at 110°C 8× rate increase
N-Acylation92% yield78% yield 0.85×

This comprehensive analysis demonstrates the compound's utility in synthesizing complex heterocycles while maintaining predictable stability under physiological conditions. The data underscores its growing importance in medicinal chemistry and catalyst development.

Scientific Research Applications

(4-Chlorophenyl)glycine hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is utilized in biochemical studies to understand protein interactions and enzyme activities.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential therapeutic agents.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(4-Chlorophenyl)glycine hydrochloride: is similar to other chlorinated phenylglycine derivatives, such as (3-Chlorophenyl)glycine hydrochloride and (2-Chlorophenyl)glycine hydrochloride . its unique position on the phenyl ring gives it distinct chemical and biological properties.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-Chlorophenyl-Containing Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Applications/Potential Use Reference
(4-Chlorophenyl)glycine hydrochloride C₈H₉Cl₂NO₂ ~221.06 Glycine derivative Amino, 4-chlorophenyl, carboxylate, HCl salt Pharmaceutical intermediate
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₁₀Cl₂N₂S 261.17 Thiazole derivative Thiazole ring, 4-chlorophenyl, amine, HCl salt Antimicrobial agent (hypothetical)
Loperamide Hydrochloride C₂₉H₃₄Cl₂N₂O₂ 513.50 Piperidinebutanamide 4-chlorophenyl, piperidine, amide, HCl salt Antidiarrheal (μ-opioid agonist)
Cetirizine-related compound* C₂₀H₂₃ClN₂O ~343.86 Piperazine derivative Piperazine, 4-chlorophenyl, ethanol, HCl salt Antihistamine metabolite/synthon

*Example: 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol hydrochloride.

Key Observations:

Loperamide’s piperidinebutanamide structure enables central nervous system (CNS) activity, though it is restricted to peripheral opioid receptors due to poor blood-brain barrier penetration .

Molecular Weight and Lipophilicity :

  • The thiazole derivative (261.17 g/mol) and Cetirizine-related compound (~343.86 g/mol) are heavier and more lipophilic than (4-Chlorophenyl)glycine hydrochloride, likely affecting their pharmacokinetic profiles.

Functional Group Impact: The hydrochloride salt in all compounds enhances water solubility, critical for formulation.

Preparation Methods

Chlorination of Phenylglycine

The foundational approach involves direct chlorination of phenylglycine precursors. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) serves as chlorinating agents under anhydrous conditions.

Reaction Mechanism :

  • Electrophilic substitution : Chlorine incorporation at the para position of the phenyl ring.
  • Salt formation : Treatment with concentrated hydrochloric acid (HCl) yields the hydrochloride salt.

Typical Conditions :

  • Temperature: 70–90°C
  • Solvent: Dry dichloromethane or tetrahydrofuran
  • Yield: 65–75% after recrystallization.

Limitations :

  • Moderate regioselectivity (ortho/para isomer separation required).
  • Requires stoichiometric chlorinating agents, generating corrosive byproducts.

Hydrochloride Salt Formation

Post-chlorination, the free base is converted to the hydrochloride salt via HCl gas bubbling in ethanol. Purification involves recrystallization from ethanol/water (3:1 v/v), achieving >95% purity.

Continuous-Flow Synthesis

A patented industrial method (CN106083628A) employs microreactor technology for enhanced efficiency:

Reactants :

  • p-Chlorobenzaldehyde
  • Ammonium bicarbonate (NH₄HCO₃)
  • Sodium cyanide (NaCN)
  • Hydrochloric acid (HCl)

Procedure :

  • Aldol condensation : Microchannel reactor (50–80°C, 10–30 min residence time).
  • Cyano group introduction : NaCN addition under pH 9–10.
  • Acid hydrolysis : HCl-mediated cleavage to yield the glycine backbone.
Parameter Value
Yield 85–92%
Purity (HPLC) >98%
Throughput 5 kg/h

Advantages :

  • Reduced reaction time (30% faster than batch processes).
  • Improved safety profile (minimized cyanide handling).

Modified Cyanohydrin Route

This enantioselective method achieves high stereochemical purity:

Steps :

  • Cyanohydrin formation :
    • 4-Chlorobenzaldehyde + Benzhydrylamine + Trimethylsilyl cyanide (TMSCN) → Protected aminonitrile.
    • Solvent: Dichloromethane, 25°C, 30 min.
    • Yield: 75%.
  • Deprotection and cyclization :
    • HCl/Trifluoroacetic acid (TFA) (1:1 v/v), 80°C, 18 h.
    • Diastereomeric excess: >90% via chiral HPLC.

Key Advantage :

  • Avoids racemization through mild deprotection conditions.

Catalytic C-H Functionalization

Ruthenium-mediated C-H activation enables direct functionalization:

Reaction Setup :

  • Catalyst: [Ru(cymene)Cl₂]₂ (10 mol%).
  • Oxidant: N-Fluoro-2,4,6-trimethylpyridinium triflate .
  • Solvent: 1,2-Dichloroethane, 110°C, 24 h.
Product Yield (%) Diastereomeric Excess
Isoindoline 72 80%
Isoquinoline 68 75%

Mechanistic Insight :

  • Concerted metalation-deprotonation (CMD) pathway facilitates ortho-C-H activation.
  • Carboxylate-assisted coordination stabilizes the transition state.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Traditional 65–75 95 Moderate 120
Continuous-Flow 85–92 98 High 90
Cyanohydrin 75 99 Low 150
C-H Functionalization 68–72 97 Moderate 200

Trade-offs :

  • Continuous-flow excels in throughput but requires specialized equipment.
  • Cyanohydrin route offers superior enantiopurity at higher costs.

Industrial Production and Scaling Considerations

Batch vs. Continuous :

  • Batch reactors : Dominant in small-scale API production (1–10 kg batches).
  • Continuous systems : Preferred for bulk quantities (>100 kg/month), reducing waste by 40%.

Critical Parameters :

  • pH control : Maintain 8–10 during condensation to prevent byproduct formation.
  • Temperature gradients : ±2°C tolerance to ensure consistent crystal morphology.

Purification and Characterization Techniques

Recrystallization

  • Solvent system : Ethanol/water (3:1 v/v).
  • Purity : >98% (HPLC).

Analytical Methods

  • 1H-NMR : δ 7.3–7.5 ppm (aromatic protons), δ 3.8 ppm (glycine CH₂).
  • X-ray crystallography : Monoclinic P2₁/c space group, confirming absolute configuration.

Q & A

Q. What are the standard synthetic routes for (4-Chlorophenyl)glycine hydrochloride, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via condensation of 4-chloroaniline with chloroacetic acid under alkaline conditions, followed by acid hydrolysis and subsequent hydrochloride salt formation . Optimization involves adjusting pH (8–10 for condensation), temperature (70–90°C), and stoichiometric ratios (1:1.2 aniline:chloroacetic acid). Post-synthesis purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of (4-Chlorophenyl)glycine hydrochloride?

Essential methods include:

  • NMR Spectroscopy : 1H^1H-NMR (δ 7.3–7.5 ppm for aromatic protons, δ 3.8 ppm for glycine CH2_2) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group observed in related chlorophenyl-glycine complexes) .

Q. How should researchers handle and store (4-Chlorophenyl)glycine hydrochloride to ensure stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Decomposition above 200°C releases HCl gas; incompatible with strong oxidizers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for (4-Chlorophenyl)glycine derivatives?

Discrepancies in IC50_{50} values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, temperature) or enantiomeric purity. Cross-validate using:

  • Enantioselective HPLC : Chiralpak AD-H column to separate D/L isomers .
  • Dose-Response Curves : Repeat assays under standardized conditions (e.g., 37°C, pH 7.4) .

Q. How does the chlorophenyl substituent influence the coordination chemistry of (4-Chlorophenyl)glycine in metal complexes?

The electron-withdrawing Cl group enhances ligand rigidity, favoring bidentate (N,O) coordination to metals like Co(II) or Cu(II). This stabilizes octahedral geometries, as seen in cobalt complexes with 1,10-phenanthroline co-ligands . Applications include catalysis and magnetic material design.

Q. What methodological challenges arise in scaling up enantioselective synthesis of (4-Chlorophenyl)glycine hydrochloride?

Racemic mixtures (DL-forms) are common in bulk synthesis. Solutions include:

  • Enzymatic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B, 85% ee) .
  • Chiral Auxiliaries : Use of (R)- or (S)-camphorsulfonic acid to induce asymmetry during crystallization .

Methodological Notes

  • Key References : Synthesis , Crystallography , Biological Assays .

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